Enhanced Lipophilicity (LogP) Compared to Non-Halogenated Parent Scaffold
The presence of both bromo and trifluoromethyl substituents on the benzenesulfonamide core of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide results in a calculated LogP value of 5.4181 [1]. This is significantly higher than the LogP for the unsubstituted N-Benzylbenzenesulfonamide (CAS 1576-37-0), which is approximately 2.79 [2]. The increased lipophilicity indicates a higher propensity for partitioning into non-polar environments, which is often correlated with enhanced passive membrane permeability and increased volume of distribution in biological systems.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.4181 |
| Comparator Or Baseline | N-Benzylbenzenesulfonamide (CAS 1576-37-0); LogP ≈ 2.79 |
| Quantified Difference | ΔLogP ≈ +2.63 |
| Conditions | Computational prediction (ALOGPS or similar model) |
Why This Matters
For projects where compound permeability is a critical factor, this quantitative difference in lipophilicity justifies the selection of the target compound over its non-halogenated analog.
- [1] Molbase. (n.d.). N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide (951885-22-6). View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 305879, N-Benzylbenzenesulfonamide. View Source
